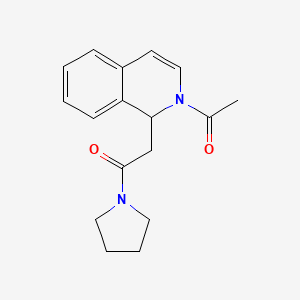
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone, also known as A-401 or A-401B, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the isoquinoline family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have antioxidant activity and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potential as a fluorescent probe for the detection of zinc ions. Additionally, this compound has been shown to have antiproliferative activity against several cancer cell lines, making it a potential candidate for further study in cancer research. However, the limitations of this compound include its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone. One potential direction is the further investigation of its antiproliferative activity against cancer cells. Additionally, this compound may be studied further as a fluorescent probe for the detection of zinc ions in biological samples. Further research may also be conducted to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicities.
Méthodes De Synthèse
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone has been described in the literature. One method involves the reaction of 2-(1H-isoquinolin-1-yl)acetohydrazide with 1-(2-bromoethyl)pyrrolidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone has been studied for its potential applications in scientific research. This compound has been shown to have antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
Propriétés
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13(20)19-11-8-14-6-2-3-7-15(14)16(19)12-17(21)18-9-4-5-10-18/h2-3,6-8,11,16H,4-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSKFYIZCQBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)

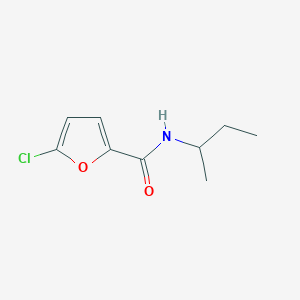

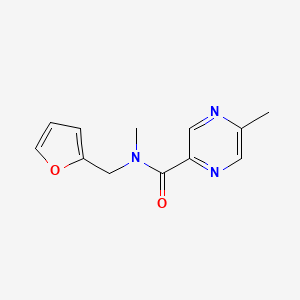
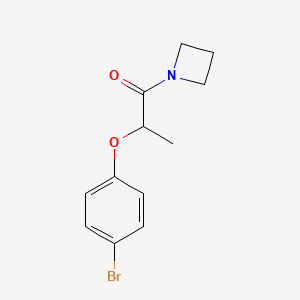
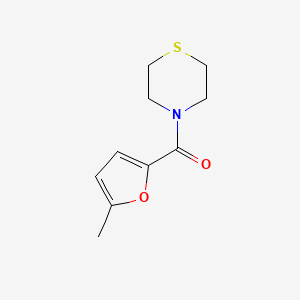


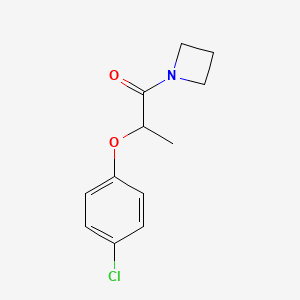
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)